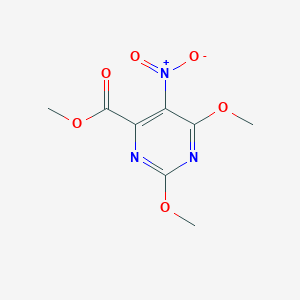![molecular formula C13H25N3O3 B3117705 4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 226249-72-5](/img/structure/B3117705.png)
4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Key Intermediate in Medicinal Chemistry Synthesis : tert-Butyl 4-((2-aminoacetamido)methyl)piperidine-1-carboxylate and its derivatives are crucial intermediates in the synthesis of biologically active compounds, including Vandetanib and crizotinib. These compounds undergo multiple-step synthesis processes involving acylation, sulfonation, substitution, and other chemical reactions to achieve the desired structural and functional characteristics (Wang et al., 2015) (Kong et al., 2016).
X-ray Crystallography for Structural Insights : X-ray studies have revealed the detailed molecular structure of tert-butyl 4-((2-aminoacetamido)methyl)piperidine-1-carboxylate derivatives, providing insights into their molecular packing and hydrogen bonding interactions in the crystal structure. This knowledge is essential for understanding the chemical behavior and potential applications of these compounds (Didierjean et al., 2004).
Building Block for Enantiopure Compounds : Derivatives of tert-butyl 4-((2-aminoacetamido)methyl)piperidine-1-carboxylate serve as versatile building blocks for the synthesis of enantiopure compounds. These derivatives are used to create complex molecular structures with high stereoselectivity, making them valuable for the synthesis of pharmaceuticals and other biologically active molecules (Marin et al., 2004).
Chemical Characterization and Optimization
Molecular Characterization : Advanced analytical techniques, such as 1H NMR, ESI-MS, and X-ray diffraction, are employed to confirm the structures of synthesized tert-butyl 4-((2-aminoacetamido)methyl)piperidine-1-carboxylate derivatives. This rigorous characterization ensures the purity and correctness of the synthesized compounds, which is critical for their subsequent applications (Ya-hu, 2010) (Mamat et al., 2012).
Optimization of Synthetic Methods : Researchers continually seek to optimize the synthetic methods for tert-butyl 4-((2-aminoacetamido)methyl)piperidine-1-carboxylate derivatives to increase yields, reduce reaction steps, and enhance the overall efficiency of the synthesis process. These optimizations contribute to the scalability and industrial feasibility of producing these compounds (Zhang et al., 2018).
Applications in Medicinal Chemistry
- Synthesis of Small Molecule Anticancer Drugs : Certain derivatives of tert-butyl 4-((2-aminoacetamido)methyl)piperidine-1-carboxylate serve as important intermediates in the synthesis of small molecule anticancer drugs. The structural features of these intermediates are essential for the development of drugs targeting specific cellular pathways involved in cancer progression (Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl 4-[[(2-aminoacetyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-6-4-10(5-7-16)9-15-11(17)8-14/h10H,4-9,14H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUCYXUVHHDCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
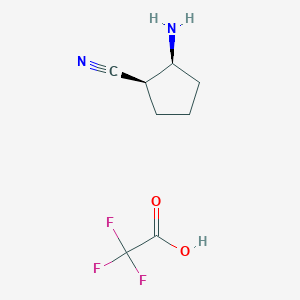
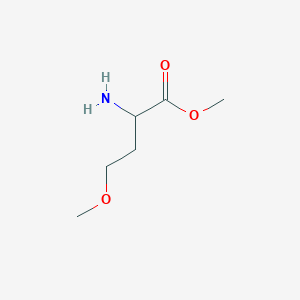
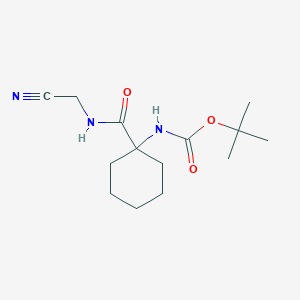
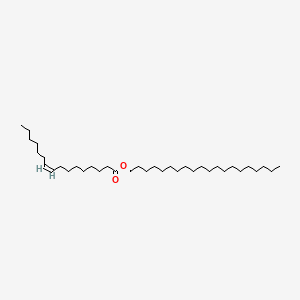



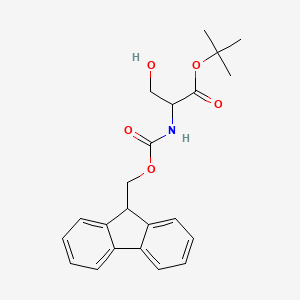
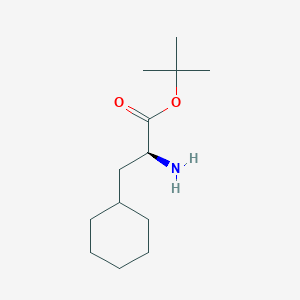

palladium(II)](/img/structure/B3117698.png)


